4-(2,6-dimethylmorpholin-4-yl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine
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Overview
Description
4-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-2,6-dimethylmorpholine is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core, a fluorophenyl group, and a dimethylmorpholine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-2,6-dimethylmorpholine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazolo[3,4-d]pyrimidine Core: This step involves the cyclization of appropriate precursors, such as 4-chloro-6-methylmercaptopyrazolo[3,4-d]pyrimidine, with a fluorophenyl derivative in the presence of a base like Hunig’s base in n-butanol.
Introduction of the Dimethylmorpholine Moiety: The resulting intermediate undergoes further reactions to introduce the dimethylmorpholine group, often through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as ultrasonic-assisted synthesis have been explored to improve reaction efficiency and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
4-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-2,6-dimethylmorpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Reagents such as m-CPBA (meta-chloroperoxybenzoic acid) are commonly used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Bases like Hunig’s base and solvents like n-butanol are frequently used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized pyrazolo[3,4-d]pyrimidine derivatives, while substitution reactions can introduce various functional groups onto the core structure .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-2,6-dimethylmorpholine involves its interaction with specific molecular targets and pathways:
CDK2 Inhibition: The compound acts as a potent inhibitor of CDK2, a key enzyme involved in cell cycle regulation.
Molecular Docking: Molecular docking studies have shown that the compound fits well into the active site of CDK2, forming essential hydrogen bonds with key amino acids such as Leu83.
Pathway Modulation: The compound’s ability to modulate various signaling pathways contributes to its therapeutic potential in cancer treatment.
Comparison with Similar Compounds
Similar Compounds
Several compounds share structural similarities with 4-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-2,6-dimethylmorpholine, including:
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds have a similar core structure and exhibit comparable biological activities.
Pyrido[2,3-d]pyrimidine Derivatives: These compounds also share structural features and are known for their anticancer properties.
Quinazoline Derivatives: Quinazoline-based compounds are another class of molecules with similar biological activities.
Uniqueness
The uniqueness of 4-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-2,6-dimethylmorpholine lies in its specific combination of functional groups, which confer distinct chemical properties and biological activities. Its ability to selectively inhibit CDK2 and modulate key signaling pathways makes it a promising candidate for further research and development in medicinal chemistry .
Properties
Molecular Formula |
C17H18FN5O |
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Molecular Weight |
327.36 g/mol |
IUPAC Name |
4-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-2,6-dimethylmorpholine |
InChI |
InChI=1S/C17H18FN5O/c1-11-8-22(9-12(2)24-11)16-15-7-21-23(17(15)20-10-19-16)14-5-3-13(18)4-6-14/h3-7,10-12H,8-9H2,1-2H3 |
InChI Key |
JFMWSKAGSMRHTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NC=NC3=C2C=NN3C4=CC=C(C=C4)F |
Origin of Product |
United States |
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